molecular formula C21H18FN3O3 B2742771 1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide CAS No. 953008-05-4

1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B2742771
CAS No.: 953008-05-4
M. Wt: 379.391
InChI Key: FJIBIGJHXDRWCB-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide features a pyrrolidinone core substituted with a 4-fluorophenyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further functionalized with a 5-phenyl-1,2-oxazol-3-ylmethyl group.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c22-16-6-8-18(9-7-16)25-13-15(10-20(25)26)21(27)23-12-17-11-19(28-24-17)14-4-2-1-3-5-14/h1-9,11,15H,10,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIBIGJHXDRWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Formation of the Isoxazole Ring: This can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the isoxazole and pyrrolidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, experimental results showed percent growth inhibition (PGI) values of over 75% against multiple tumor types such as ovarian (OVCAR-8) and brain (SNB-19) cancers .

Table 1: Anticancer Activity Data

Cell LinePercent Growth Inhibition (%)
OVCAR-885.26
SNB-1986.61
NCI-H46075.99
A54956.88

Antimicrobial Properties

The compound also shows promise in the field of antimicrobial research. Preliminary investigations suggest it possesses activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The structure-function relationship indicates that modifications to the oxazole and pyrrolidine components can enhance antibacterial efficacy.

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study focused on the synthesis of derivatives of 1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide demonstrated its potential as a lead compound for further development in anticancer therapy .
  • Structure Activity Relationship (SAR) : Research analyzing the SAR indicated that the presence of electron-withdrawing groups significantly enhances both anticancer and antimicrobial activities, suggesting avenues for further optimization .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

a. 1-(4-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

  • Structural Difference : The oxazole ring in this analog bears a methyl group at the 5-position instead of a phenyl group .
  • Implications: Solubility: The smaller methyl group may improve aqueous solubility compared to the bulky phenyl substituent. Electronic Effects: Methyl is electron-donating, which could alter the oxazole’s electronic profile, affecting hydrogen-bonding capacity.

b. Compounds with Difluoromethyl-Substituted Oxazole

  • Example : [5-(Difluoromethyl)-1,2-oxazol-3-yl]methyl-substituted analogs .
  • Implications: Electronegativity: The difluoromethyl group introduces strong electron-withdrawing effects, polarizing the oxazole ring and enhancing hydrogen-bond acceptor strength.

Core Scaffold Modifications

a. Tetrahydroquinoline-Pyrrolidinone Hybrid

  • Example: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one .
  • Structural Difference: Incorporates a tetrahydroquinoline system fused to the pyrrolidinone core.
  • Surface Area: The extended aromatic system may improve binding affinity through van der Waals interactions.

Variations in the Amide Substituent

a. N-(1-Phenylethyl) Analogs

  • Example : 1-(4-Fluorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide .
  • Structural Difference : Replaces the oxazolylmethyl group with a phenylethyl chain.
  • Implications :
    • Lipophilicity : The phenylethyl group increases logP significantly, favoring blood-brain barrier penetration but risking off-target effects.
    • Metabolic Stability : The absence of a heterocyclic ring may render the compound more susceptible to oxidative metabolism.

Research Implications

  • Pharmacological Potential: The 5-phenyl-oxazole group in the target compound optimizes a balance between solubility and aromatic interactions, making it a promising candidate for further study.
  • Synthetic Challenges: Introducing bulky substituents (e.g., phenyl) on the oxazole ring may complicate synthesis, as noted in building-block catalogs .
  • Target Selectivity: The tetrahydroquinoline hybrid demonstrates how scaffold modifications can redirect binding toward larger active sites, a strategy applicable in kinase inhibitor design.

Biological Activity

1-(4-Fluorophenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula C20H18FNO4\text{Molecular Formula }C_{20}H_{18}FNO_4
PropertyValue
Molecular Weight355.36 g/mol
CAS Number189028-93-1
Storage ConditionsSealed in dry, Room Temperature

Biological Activity Overview

Research indicates that compounds with oxazolidinone and pyrrolidine structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human colon adenocarcinoma (HT29)
    • Prostate cancer (DU145)
    • Human cervical carcinoma (HeLa)
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cancer cell proliferation. Molecular docking studies suggest strong interactions with targets such as EGFR tyrosine kinase, which is crucial for tumor growth and survival .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxicity on HT29 and DU145 cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Findings : The compound showed an IC50 value comparable to standard chemotherapeutics, indicating potent anticancer activity .
  • Study on Antimicrobial Efficacy :
    • Objective : To determine the spectrum of antimicrobial activity.
    • Method : Disc diffusion method was employed against various bacterial strains.
    • Findings : The compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases : As noted, the compound interacts with key kinases like EGFR, which plays a role in cell signaling pathways related to growth and proliferation.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the pyrrolidine-3-carboxamide core with fluorophenyl and oxazole-methyl moieties. Key steps include:

  • Cyclocondensation : Use a substituted oxazole precursor (e.g., 5-phenyl-1,2-oxazol-3-ylmethanol) activated via Mitsunobu or nucleophilic substitution reactions .
  • Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidinecarboxamide to the oxazole-methyl group .
  • Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design can reduce the number of trials while maximizing yield .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the fluorophenyl and oxazole substituents. Anomalies in aromatic proton splitting may indicate steric hindrance .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C22_{22}H19_{19}FN3_3O3_3: 392.1412) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation .

Q. What safety protocols should be prioritized when handling fluorinated intermediates?

  • Ventilation : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., 4-fluorophenylboronic acid) to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal exposure to fluorinated aryl halides, which may exhibit toxicity .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis design?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection. For instance:

  • Reaction Path Sampling : ICReDD’s approach identifies low-energy pathways for oxazole ring formation, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize charged intermediates during amide coupling .

Q. What strategies resolve contradictions between predicted and experimental spectroscopic data?

  • Dynamic NMR : Detects slow conformational exchange in the pyrrolidine ring, explaining discrepancies in 1^1H NMR peak splitting .
  • DFT-Calculated Chemical Shifts : Compare computed 13^13C NMR shifts (e.g., using Gaussian09) with experimental data to validate stereoelectronic effects from the fluorophenyl group .

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Factorial Design : Screen variables (e.g., catalyst type, temperature) for the oxazole cyclization step. A 23^3 factorial matrix identifies temperature as the most significant factor .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between reactant stoichiometry and yield, achieving >90% purity after crystallization .

Q. What molecular docking approaches elucidate this compound’s bioactivity?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fluorophenyl-oxazole derivatives with reported kinase inhibition) .
  • Flexible Docking : Use AutoDock Vina to account for pyrrolidine ring flexibility, scoring binding affinities against ATP-binding pockets .

Q. How does the oxazole substitution pattern influence physicochemical properties?

  • LogP Optimization : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring lowers LogP, enhancing aqueous solubility. Compare with methyl-substituted oxazoles using HPLC-derived retention times .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals that 5-phenyl substitution increases melting point by 20°C versus unsubstituted oxazoles .

Q. What methodologies validate the compound’s stability under environmental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC; fluorophenyl groups show photostability, while the oxazole ring is prone to hydrolysis under acidic conditions .
  • Accelerated Stability Testing : Store lyophilized samples at 25°C/60% RH for 6 months. No significant degradation (<2%) if protected from light .

Q. How can in vitro assays assess the compound’s mechanism of action?

  • Kinase Inhibition Profiling : Use a radiometric assay (e.g., 32^{32}P-ATP) to test inhibition against a panel of 50 kinases. IC50_{50} values <1 μM suggest selective targeting .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY conjugate) quantifies intracellular accumulation in cancer cell lines via flow cytometry .

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